molecular formula C9H14ClNO2S B2812726 (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride CAS No. 2470436-84-9

(3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride

Cat. No.: B2812726
CAS No.: 2470436-84-9
M. Wt: 235.73
InChI Key: KUKHSBZVYWQDGO-UHFFFAOYSA-N
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Description

(3-Methyl-4-methylsulfonylphenyl)methanamine hydrochloride is a substituted phenylmethanamine derivative characterized by a methyl group at the 3-position and a methylsulfonyl group at the 4-position of the aromatic ring. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

(3-methyl-4-methylsulfonylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-7-5-8(6-10)3-4-9(7)13(2,11)12;/h3-5H,6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKHSBZVYWQDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride typically involves the reaction of 3-methyl-4-methylsulfonylbenzaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a potential treatment for certain diseases due to its unique mechanism of action.

Industry: The compound is also used in industrial applications, such as the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which may result in therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of (3-Methyl-4-methylsulfonylphenyl)methanamine hydrochloride, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl 4-ethylsulfonyl, 3-fluoro C₉H₁₃ClFNO₂S Ethylsulfonyl group; fluorine at 3-position enhances electronegativity
(4-Methylsulfinylphenyl)methanamine HCl 4-methylsulfinyl C₈H₁₂ClNOS Sulfinyl group (less electron-withdrawing than sulfonyl)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole ring with 4-chlorophenyl C₁₀H₉ClN₂S·HCl Heterocyclic core; chlorophenyl substituent
(3-Fluoro-4-boronophenyl)methanamine derivatives 3-fluoro, 4-boronate ester C₁₃H₁₉BFNO₂ Boronate ester for Suzuki coupling; fluorine for metabolic stability

Key Observations :

  • Halogen Substituents : Fluorine at the 3-position (as in ) improves metabolic stability and lipophilicity compared to methyl groups .
  • Heterocyclic Derivatives : Thiazole-containing analogs () exhibit distinct solubility and binding profiles due to aromatic nitrogen atoms, contrasting with purely phenyl-based structures.
Spectroscopic Characterization

NMR and mass spectrometry data for related compounds provide benchmarks for structural confirmation:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS ([M+H]+) Reference
(4-Methylsulfinylphenyl)methanamine HCl Not reported 134.3, 133.7, 120.6 (aromatic) 184.0800
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl Not reported S=O carbons at ~44-52 ppm 253.72 (MW)
(6,7-Dihydro-4H-thieno[3,4-c]pyran)methanamine HCl 2.6–4.1 (m, CH₂), 7.3–7.7 (aromatic) 71.6 (OCH₂), 32.6 (CH₂NH₂) 184.0796

Key Insights :

  • The methylsulfonyl group in the target compound would deshield adjacent protons, causing downfield shifts in ¹H NMR (e.g., aromatic protons near S=O).
  • ¹³C NMR would show distinct signals for the sulfonyl group (C-SO₂ at ~50–60 ppm) and methyl groups (C-CH₃ at ~20–25 ppm) .
Physicochemical Properties

Comparative solubility, melting points, and molecular weights:

Compound Molecular Weight Solubility Melting Point (°C) Reference
Target Compound (Inferred) ~265.7 Polar aprotic solvents (DMF) 250–270 (estimated) -
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 261.17 DMSO, methanol 268
(4-Methoxyphenyl)(phenyl)methanamine HCl 249.74 Chloroform, methanol Not reported
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl 253.72 Not reported Not reported

Analysis :

  • The methylsulfonyl group increases molecular weight and polarity compared to methoxy or thiazole derivatives, likely reducing solubility in non-polar solvents .
  • High melting points (e.g., 268°C in ) suggest strong ionic interactions in the hydrochloride salt form, a trend expected for the target compound .

Q & A

Q. Key Considerations :

  • Temperature Control : Excess heat during sulfonation can lead to over-oxidation; optimal range is 50–70°C .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency, while methanol aids in reductive amination .
  • Yield Optimization : Purification via recrystallization (ethanol/water mixtures) achieves >90% purity .

Which analytical techniques are critical for structural confirmation and purity assessment?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methylsulfonyl group (δ ~3.1 ppm for S-CH₃) and amine proton integration .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm detect impurities (<0.5%) .
  • Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 244.1) and fragmentation pattern .

Advanced Tip : Coupling HPLC with charged aerosol detection (CAD) improves quantification of non-UV-active impurities .

How does the hydrochloride salt form impact physicochemical properties?

Basic Research Question
The hydrochloride salt enhances:

  • Aqueous Solubility : Critical for in vitro assays (e.g., receptor binding studies) due to ionic dissociation in water .
  • Stability : Reduces hygroscopicity compared to the free base, minimizing decomposition during storage .

Advanced Research Question

  • pH Stability : Stable in acidic conditions (pH 2–5) but undergoes hydrolysis at pH >7, degrading to 3-methyl-4-methylsulfonylbenzoic acid .
  • Thermal Stability : Decomposes above 200°C; store lyophilized at -20°C for long-term stability .

Methodological Note : Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question
Common discrepancies arise from:

  • Assay Variability : Cell-based vs. cell-free systems (e.g., IC₅₀ differences due to membrane permeability) .
  • Enantiomeric Purity : Chiral impurities (>5%) can skew receptor selectivity profiles .

Q. Resolution Workflow :

Validate purity via chiral HPLC .

Standardize assay conditions (e.g., ATP concentration in kinase assays) .

Cross-validate with orthogonal methods (SPR vs. radioligand binding) .

How does this compound compare structurally and functionally to its analogs?

Advanced Research Question

Comparative Table : Key Analogues and Properties

CompoundSubstituentLogPSerotonin 5-HT₂A Kᵢ (nM)
(3-Methyl-4-MeSO₂-phenyl)methanamine HClMeSO₂1.212.3 ± 1.5
(4-MeO-phenyl)methanamine HClOMe1.845.7 ± 3.2
(3-Cl-4-MeO-phenyl)methanamine HClCl + OMe2.128.9 ± 2.1
Data synthesized from

The methylsulfonyl group’s electron-withdrawing nature reduces LogP and enhances target selectivity vs. methoxy or halogenated analogs .

What in vitro to in vivo translation challenges are anticipated?

Advanced Research Question

  • Metabolic Stability : Cytochrome P450-mediated oxidation of the methylsulfonyl group may reduce bioavailability .
  • Blood-Brain Barrier (BBB) Penetration : Moderate permeability (Pe > 5 × 10⁻⁶ cm/s in MDCK assays) suggests limited CNS activity without prodrug strategies .

Mitigation : Co-administration with CYP inhibitors (e.g., ketoconazole) or structural modification to tert-butylsulfonyl improves metabolic stability .

Which computational methods predict interaction mechanisms with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in serotonin receptors (e.g., 5-HT₂A) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental Kᵢ values .

What are the best practices for ensuring reproducibility in pharmacological studies?

Advanced Research Question

  • Standardize Reagents : Use USP-grade solvents and control lot-to-light variability in cell lines .
  • Blind Experiments : Implement double-blinding in animal studies to reduce bias .
  • Data Transparency : Share raw NMR/HPLC files via repositories like Zenodo for peer validation .

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